molecular formula C10H11NO2 B3150880 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one CAS No. 697801-47-1

8-methoxy-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B3150880
CAS RN: 697801-47-1
M. Wt: 177.2 g/mol
InChI Key: PCFQGCOTGKPQNV-UHFFFAOYSA-N
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Description

8-methoxy-1,2-dihydroisoquinolin-3(4H)-one, also known as L-Stepholidine (L-SPD), is a natural alkaloid that was first isolated from the Chinese medicinal plant, Stephania intermedia. L-SPD has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The compound has been used in the regioselective synthesis of various chemical structures, like pyrazolo[4,3-c]quinolin-4(5H)one, demonstrating its utility in synthetic organic chemistry (Chimichi, Boccalini, & Matteucci, 2008).
  • Methodology for Construction of Isoquinoline Alkaloids : It also plays a role in new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids (Mujde, Özcan, & Balcı, 2011).

Biological Applications

  • Antiproliferative and Antiparasitic Activities : Certain derivatives, such as 4-anilino-8-methoxy-2-phenylquinoline, have shown significant antiproliferative activities against cancer cells (Chen et al., 2006). Additionally, 8-methoxy isoquinoline derivatives have been evaluated for their antiparasitic activities (Nanayakkara et al., 2008).
  • HIV-1 Integrase and Reverse Transcriptase Inhibition : Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones, structurally related to 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one, have been found to inhibit HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase (Billamboz et al., 2011).

Pharmacological Research

  • N-Type Calcium Channel Blocker : An 8-methoxytetrahydroisoquinoline derivative has been identified as a novel orally active small-molecule N-type calcium channel blocker without CYP inhibition liability, indicating its potential in treating neuropathic pain (Ogiyama et al., 2015).

Advanced Material Science

  • Quantum Entanglement in Cancer Diagnosis : A study explored the interaction between a complex molecule containing a 8-methoxy-3,4-dihydroisoquinolin-7-yl moiety and a two-mode field in quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).

properties

IUPAC Name

8-methoxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFQGCOTGKPQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-1,2-dihydroisoquinolin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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